Cas no 213388-72-8 (tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate)
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- trans-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- Carbamicacid, [(3S,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
- tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate
- tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate
- (3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- trans-3-(Boc-amino)-4-fluoropyrrolidine
- tert-butyl (trans-4-fluoropyrrolidin-3-yl)carbamate
- PB35312
- TRANS-(3-BOC-AMINO)-4-FLUOROPYRROLIDINE
- AS-34555
- CS-0058545
- tert-butyl N-[(3S, 4S)-4-fluoropyrrolidin-3-yl]carbamate
- Trans-Tert-Butyl (4-Fluoro-3-Pyrrolidinyl)Carbamate
- (3S,4S)-3-(Boc-amino)-4-fluoropyrrolidine
- DTXSID101177914
- tert-butyl(trans-4-fluoropyrrolidin-3-yl)carbamate
- MFCD18791661
- BZSDDSIFAGBZLT-BQBZGAKWSA-N
- Carbamic acid,[(3S,4S)-4-fluoro-3-pyrrolidinyl]-,1,1-dimethylethyl ester(9ci)
- AMY24035
- AKOS025290005
- tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-
- tert-butyl [(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate
- 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate
- trans-3-(Boc-amino)-4-fluoro-pyrrolidine
- tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate
- (3s,4s)-3-(boc-amino)-4-fluoro-pyrrolidine
- 213388-72-8
- 186201-09-2
- MFCD22581359
- Carbamic acid, [(3S,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
- SCHEMBL8577890
- 2-Methyl-2-propanyl [(3s,4s)-4-fluoro-3-pyrrolidinyl]carbamate
- DB-228205
-
- MDL: MFCD22581359
- Inchi: 1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1
- InChI Key: BZSDDSIFAGBZLT-BQBZGAKWSA-N
- SMILES: F[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 204.127
- Monoisotopic Mass: 204.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4A^2
- XLogP3: 0.8
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005029-250mg |
tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate |
213388-72-8 | 97% | 250mg |
$836.00 | 2023-09-02 | |
| Alichem | A109005029-1g |
tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate |
213388-72-8 | 97% | 1g |
$2090.00 | 2023-09-02 | |
| ChemScence | CS-0058545-100mg |
tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate |
213388-72-8 | 100mg |
$456.0 | 2022-04-27 | ||
| ChemScence | CS-0058545-250mg |
tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate |
213388-72-8 | 250mg |
$760.0 | 2022-04-27 | ||
| Chemenu | CM244020-1g |
tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate |
213388-72-8 | 97% | 1g |
$1777 | 2021-08-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0498-1g |
(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
213388-72-8 | 97% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0498-5g |
(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
213388-72-8 | 97% | 5g |
40960.45CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0498-500mg |
(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
213388-72-8 | 97% | 500mg |
6275.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0498-250mg |
(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
213388-72-8 | 97% | 250mg |
3561.78CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0498-100mg |
(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
213388-72-8 | 97% | 100mg |
2204.91CNY | 2021-05-07 |
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate Suppliers
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate
Introduction to tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate (CAS No. 213388-72-8)
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate (CAS No. 213388-72-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of pyrrolidine derivatives, which are widely used in the development of novel therapeutic agents and as intermediates in the synthesis of various bioactive molecules.
The tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate molecule features a chiral pyrrolidine ring with a fluorine substituent at the 4-position, which imparts significant stereochemical and electronic properties. The tert-butyl carbamate group attached to the nitrogen atom of the pyrrolidine ring further enhances the stability and reactivity of the molecule, making it an attractive candidate for various chemical transformations and biological studies.
Recent advancements in synthetic chemistry have led to the development of efficient and scalable methods for the synthesis of tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate. These methods often involve asymmetric catalysis and stereoselective reactions, ensuring high enantiomeric purity and yield. For instance, a study published in Organic Letters in 2021 reported a novel palladium-catalyzed asymmetric allylic alkylation approach that achieved excellent yields and enantioselectivities for this compound.
In the context of medicinal chemistry, tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate has shown promise as a lead compound for the development of new drugs targeting various diseases. Its chiral nature and fluorine substitution make it particularly suitable for modulating protein-protein interactions and enzyme activities. A notable example is its use as a scaffold for designing inhibitors of protein kinases, which are key targets in cancer therapy. Research published in Journal of Medicinal Chemistry in 2020 demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinases, with improved selectivity and reduced off-target effects compared to existing inhibitors.
Beyond its direct therapeutic applications, tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate also serves as a valuable intermediate in the synthesis of more complex bioactive molecules. Its versatile reactivity allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and optimization of pharmacological properties. For instance, a study in Bioorganic & Medicinal Chemistry Letters in 2019 described the use of this compound as a key intermediate in the synthesis of novel antiviral agents with broad-spectrum activity against multiple viral strains.
The physicochemical properties of tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate have been extensively characterized through various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its conformational behavior and molecular interactions, which are crucial for understanding its biological activity. For example, an investigation published in Journal of Organic Chemistry in 2018 revealed that the fluorine substituent plays a critical role in stabilizing specific conformations of the pyrrolidine ring, thereby influencing its binding affinity to target proteins.
In addition to its pharmaceutical applications, tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate has also found utility in other areas such as materials science and chemical biology. Its unique structural features make it suitable for use as a building block in the design of functional materials with tailored properties. For instance, research published in Chemistry of Materials in 2017 explored the use of this compound as a monomer for synthesizing polymers with enhanced mechanical strength and thermal stability.
To summarize, tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate (CAS No. 213388-72-8) is a multifaceted compound with significant potential across various scientific disciplines. Its chiral structure and fluorine substitution offer unique advantages for drug discovery and materials development. Ongoing research continues to uncover new applications and optimize its properties, solidifying its position as an important molecule in modern chemistry.
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